molecular formula C19H25N5O3S B381593 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

Cat. No.: B381593
M. Wt: 403.5g/mol
InChI Key: HXFRIHNKCPFLTL-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 4-methylphenylsulfonyl group and an acetohydrazide moiety linked to a 1-methyl-1H-pyrrole group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves several steps. One common method includes the following steps:

    Formation of the piperazine derivative: The piperazine ring is first substituted with a 4-methylphenylsulfonyl group. This can be achieved through the reaction of piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Synthesis of the acetohydrazide moiety: The acetohydrazide group is introduced by reacting the piperazine derivative with acetic anhydride and hydrazine hydrate.

    Coupling with the pyrrole derivative: The final step involves the condensation of the acetohydrazide with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide include:

The uniqueness of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25N5O3S

Molecular Weight

403.5g/mol

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H25N5O3S/c1-16-5-7-18(8-6-16)28(26,27)24-12-10-23(11-13-24)15-19(25)21-20-14-17-4-3-9-22(17)2/h3-9,14H,10-13,15H2,1-2H3,(H,21,25)/b20-14-

InChI Key

HXFRIHNKCPFLTL-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=CN3C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CN3C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CN3C

Origin of Product

United States

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